(3R)-1-Methyl-N-propan-2-ylpyrrolidin-3-amine;dihydrochloride
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Overview
Description
(3R)-1-Methyl-N-propan-2-ylpyrrolidin-3-amine;dihydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Methyl-N-propan-2-ylpyrrolidin-3-amine;dihydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction.
Introduction of the Methyl Group: The next step involves the introduction of the methyl group at the 1-position of the pyrrolidine ring. This can be done using a methylating agent under controlled conditions.
N-Alkylation: The N-propan-2-yl group is introduced through an alkylation reaction, using an appropriate alkyl halide.
Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-Methyl-N-propan-2-ylpyrrolidin-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(3R)-1-Methyl-N-propan-2-ylpyrrolidin-3-amine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-1-Methyl-N-propan-2-ylpyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-Methyl-N-propan-2-ylpyrrolidin-3-amine;dihydrochloride: The enantiomer of the compound, differing in the spatial arrangement of atoms.
N-Methylpyrrolidine: A structurally similar compound with different substituents.
N-Isopropylpyrrolidine: Another similar compound with variations in the alkyl group.
Uniqueness
(3R)-1-Methyl-N-propan-2-ylpyrrolidin-3-amine;dihydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3R)-1-methyl-N-propan-2-ylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)9-8-4-5-10(3)6-8;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWABBSSITQSTQC-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(C1)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H]1CCN(C1)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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